4-cyclopentyloxy-N-methylbenzamide
Description
Properties
IUPAC Name |
4-cyclopentyloxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-13(15)10-6-8-12(9-7-10)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLHLADLZJMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Cyclopentyloxybenzoic Acid
The cyclopentyloxy group is introduced through a Williamson ether synthesis. Starting with methyl 4-hydroxybenzoate, reaction with cyclopentyl bromide in the presence of potassium carbonate and a catalytic amount of potassium iodide yields methyl 4-cyclopentyloxybenzoate. Hydrolysis of the ester under basic conditions (e.g., aqueous NaOH) produces 4-cyclopentyloxybenzoic acid. This method achieves yields of 85–90% under optimized conditions.
Reaction Conditions:
Amidation with Methylamine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 4-cyclopentyloxybenzoyl chloride, which is then reacted with methylamine in anhydrous dichloromethane. This step typically proceeds at 0–5°C to minimize side reactions, yielding the target amide in 75–80% purity. Further purification via recrystallization from ethanol/n-heptane mixtures enhances purity to >98%.
Key Data:
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ether Formation | Cyclopentyl bromide, K₂CO₃ | 88 | 95 |
| Ester Hydrolysis | NaOH, H₂O/EtOH | 92 | 97 |
| Amidation | SOCl₂, CH₂Cl₂, Methylamine | 78 | 98 |
Transition Metal-Catalyzed Coupling Approaches
Recent advances in catalytic systems have enabled direct coupling strategies, bypassing intermediate isolation. A nickel-catalyzed protocol, adapted from N-methylbenzamide syntheses, offers a one-pot route.
Nickel-Catalyzed Aminocarbonylation
In this method, 4-bromophenyl cyclopentyl ether reacts with N-methylformamide in the presence of Ni(OAc)₂·4H₂O, a phosphite ligand, and sodium methoxide. The reaction proceeds via oxidative addition of the aryl bromide to nickel, followed by CO insertion and amide bond formation.
Optimized Parameters:
-
Catalyst: Ni(OAc)₂·4H₂O (1 mol%)
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Ligand: Tris(2,4-di-tert-butylphenyl)phosphite (1.2 mol%)
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Base: NaOMe (2 equiv)
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Temperature: 110°C (10 hours)
This method reduces step count but requires careful control of CO atmosphere and ligand stoichiometry. Side products, such as over-carbonylated derivatives, are minimized by maintaining a 1:3 aryl bromide-to-amide ratio.
Solid-Phase Synthesis Using Indion 190 Resin
Environmentally benign protocols employing heterogeneous catalysis have gained traction. Indion 190 resin, a macroporous ion-exchange resin, facilitates efficient amide bond formation under mild conditions.
Resin-Mediated Amidation
4-Cyclopentyloxybenzoic acid is adsorbed onto Indion 190 resin and reacted with methylamine gas in toluene at 60°C. The resin acts as both catalyst and water scavenger, driving the equilibrium toward amide formation.
Advantages:
-
Solvent: Toluene (recyclable)
-
Temperature: 60°C (vs. 100°C in classical methods)
Post-reaction, the resin is filtered and reused for up to five cycles without significant activity loss, making this method cost-effective and sustainable.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Steps | Yield (%) | Purity (%) | Catalyst Reusability | Environmental Impact |
|---|---|---|---|---|---|
| Classical Amidation | 3 | 78 | 98 | No | Moderate (SOCl₂ use) |
| Nickel Catalysis | 1 | 70 | 95 | No | High (CO handling) |
| Solid-Phase Synthesis | 1 | 82 | 99 | Yes (5 cycles) | Low |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky cyclopentyloxy group slows reaction kinetics in both etherification and amidation steps. Strategies include:
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyloxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, organic solvents, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyclopentyloxy-N-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopentyloxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- 4-Methoxy-N-methylbenzamide () : The dihedral angle between the amide group and benzene ring is 10.6°, facilitating N–H⋯O hydrogen bonds and C–H⋯O contacts in the crystal lattice .
- 4-Bromo-N-(2-nitrophenyl)benzamide () : The nitro group induces a planar conformation, with two molecules per asymmetric unit. Such planarization is less probable with bulky cyclopentyloxy substituents .
Physicochemical Properties
- Fluorescence () : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence intensity dependent on electron-donating groups. The cyclopentyloxy group, being electron-donating but bulky, may quench fluorescence compared to smaller substituents like methoxy .
- Hydrogen Bonding () : 4-Chloro-N-(2-methoxyphenyl)benzamide forms C–H⋯O interactions. The cyclopentyloxy group’s steric bulk might reduce such interactions, affecting solubility and crystallinity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-cyclopentyloxy-N-methylbenzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling 4-cyclopentyloxybenzoic acid with methylamine using carbodiimide-based reagents (e.g., DCC or EDC) and catalysts like DMAP. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) critically influence yield. For example, DCC/DMAP in DCM at room temperature achieves ~70% yield in analogous benzamide syntheses . Optimization may include stoichiometric adjustments (1.2 equivalents of methylamine) or alternative coupling agents (HBTU) to reduce side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : -NMR should show a singlet for the N-methyl group (~3.0 ppm) and a multiplet for the cyclopentyloxy protons (1.5–2.1 ppm). -NMR confirms the carbonyl at ~165–170 ppm .
- IR : A strong amide C=O stretch (~1650 cm) and C-O-C ether stretch (~1250 cm) are diagnostic .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, resolving ambiguities in stereochemistry .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Start with cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity. Follow with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Dose-response curves (1–100 µM) and IC calculations provide initial mechanistic insights .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic protein structures (e.g., PARP-1 or EGFR). Prioritize modifications to the cyclopentyloxy group for improved hydrophobic interactions. Free energy perturbation (FEP) calculations predict binding energy changes, while MD simulations (>100 ns) assess stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional effects). Control for assay-specific variables:
- Solubility : Use DMSO concentrations ≤0.1% to avoid artifacts .
- Metabolic stability : Test compound integrity in cell lysates via LC-MS to rule out degradation .
- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer : Transition from batch to flow chemistry for precise control of exothermic reactions (e.g., coupling steps). Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. For large-scale crystallization, optimize solvent mixtures (ethanol/water) to enhance yield and polymorph control .
Q. How does the cyclopentyloxy substituent influence the compound’s pharmacokinetic properties, and what in vivo models are suitable for testing?
- Methodological Answer : The cyclopentyl group enhances lipophilicity (clogP ~3.5), improving membrane permeability but potentially reducing solubility. Assess bioavailability in rodent models via IV/PO dosing and LC-MS/MS pharmacokinetic profiling. Use PAMPA assays for passive diffusion and CYP450 inhibition screens (e.g., CYP3A4) to predict drug-drug interactions .
Data Contradiction Analysis
Q. Why might NMR and X-ray crystallography data conflict in determining the conformation of this compound?
- Methodological Answer : Solution-state NMR captures dynamic conformations, while X-ray crystallography reveals static crystal packing effects. For example, the cyclopentyloxy group may adopt multiple chair-twist conformations in solution but lock into a single conformation in the crystal lattice. Use variable-temperature NMR and NOESY to map solution dynamics, and compare with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
